2,2-Difluoro-2-(4-fluorophenylthio)acetic acid
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Overview
Description
2,2-Difluoro-2-(4-fluorophenylthio)acetic acid is an organic compound characterized by the presence of fluorine atoms and a phenylthio group
Preparation Methods
The synthesis of 2,2-Difluoro-2-(4-fluorophenylthio)acetic acid typically involves the introduction of fluorine atoms and the phenylthio group to an acetic acid derivative. One common method includes the reaction of 4-fluorothiophenol with a difluoroacetic acid derivative under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,2-Difluoro-2-(4-fluorophenylthio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-2-(4-fluorophenylthio)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-fluorophenylthio)acetic acid involves its interaction with molecular targets through its fluorine atoms and phenylthio group. These interactions can affect enzyme activity, protein binding, and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2,2-Difluoro-2-(4-fluorophenylthio)acetic acid can be compared with other similar compounds, such as:
2,2-Difluoro-2-(trifluoromethoxy)acetic acid: Similar in structure but with a trifluoromethoxy group instead of a phenylthio group.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Contains a fluorosulfonyl group, leading to different chemical properties and applications.
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid: Similar structure with a trifluoromethoxyphenyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
2,2-difluoro-2-(4-fluorophenyl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2S/c9-5-1-3-6(4-2-5)14-8(10,11)7(12)13/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBWNTQJUSIWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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